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molecular formula C5H6N4 B581418 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile CAS No. 1201935-84-3

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Cat. No. B581418
M. Wt: 122.131
InChI Key: MHUKCJYFICPCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569298B2

Procedure details

1-Methyl-4-nitropyrazole-3-carbonitrile (2.0 g) was dissolved in DCM (30 ml) and 10% Pd/C (0.3 g, 50% wet) added. The mixture was stirred under a hydrogen atmosphere overnight. The catalyst was filtered off and the solution poured on to a silica column (15 g). The product was eluted with 100% EtOAc (100 ml) to yield 4-amino-1-methylpyrazole-3-carbonitrile, 1.277 g. Mass spectrum: MH+ 123
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[C:4]([C:10]#[N:11])=[N:3]1>C(Cl)Cl.[Pd]>[NH2:7][C:5]1[C:4]([C:10]#[N:11])=[N:3][N:2]([CH3:1])[CH:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1N=C(C(=C1)[N+](=O)[O-])C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
the solution poured on to a silica column (15 g)
WASH
Type
WASH
Details
The product was eluted with 100% EtOAc (100 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NN(C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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